molecular formula C10H15NO2 B13519826 (2R)-4-(6-methoxypyridin-2-yl)butan-2-ol

(2R)-4-(6-methoxypyridin-2-yl)butan-2-ol

Cat. No.: B13519826
M. Wt: 181.23 g/mol
InChI Key: XJGGNKVRAMNKPA-MRVPVSSYSA-N
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Description

(2R)-4-(6-methoxypyridin-2-yl)butan-2-ol is an organic compound that belongs to the class of pyridine derivatives. This compound features a pyridine ring substituted with a methoxy group and a butanol side chain. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-4-(6-methoxypyridin-2-yl)butan-2-ol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 6-methoxypyridine.

    Grignard Reaction: A Grignard reagent, such as ethylmagnesium bromide, is prepared and reacted with 6-methoxypyridine to form the corresponding alcohol.

    Reduction: The intermediate product is then reduced using a suitable reducing agent like lithium aluminum hydride to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Catalytic Hydrogenation: Using a palladium or platinum catalyst to achieve the reduction step efficiently.

    Continuous Flow Chemistry: Implementing continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2R)-4-(6-methoxypyridin-2-yl)butan-2-ol can undergo various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to a ketone using oxidizing agents like chromium trioxide.

    Reduction: The compound can be further reduced to the corresponding alkane using hydrogen gas and a metal catalyst.

    Substitution: The methoxy group on the pyridine ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydride in dimethylformamide.

Major Products

    Oxidation: 4-(6-methoxypyridin-2-yl)butan-2-one.

    Reduction: 4-(6-methoxypyridin-2-yl)butane.

    Substitution: 4-(6-aminopyridin-2-yl)butan-2-ol.

Scientific Research Applications

(2R)-4-(6-methoxypyridin-2-yl)butan-2-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2R)-4-(6-methoxypyridin-2-yl)butan-2-ol involves:

    Molecular Targets: Binding to specific enzymes or receptors in biological systems.

    Pathways Involved: Modulating biochemical pathways related to its target, such as inhibiting enzyme activity or altering receptor signaling.

Comparison with Similar Compounds

Similar Compounds

    (2R)-4-(6-hydroxypyridin-2-yl)butan-2-ol: Similar structure but with a hydroxyl group instead of a methoxy group.

    (2R)-4-(6-chloropyridin-2-yl)butan-2-ol: Similar structure but with a chlorine atom instead of a methoxy group.

Uniqueness

    Methoxy Group: The presence of the methoxy group in (2R)-4-(6-methoxypyridin-2-yl)butan-2-ol may confer unique electronic properties and biological activities compared to its analogs.

Properties

Molecular Formula

C10H15NO2

Molecular Weight

181.23 g/mol

IUPAC Name

(2R)-4-(6-methoxypyridin-2-yl)butan-2-ol

InChI

InChI=1S/C10H15NO2/c1-8(12)6-7-9-4-3-5-10(11-9)13-2/h3-5,8,12H,6-7H2,1-2H3/t8-/m1/s1

InChI Key

XJGGNKVRAMNKPA-MRVPVSSYSA-N

Isomeric SMILES

C[C@H](CCC1=NC(=CC=C1)OC)O

Canonical SMILES

CC(CCC1=NC(=CC=C1)OC)O

Origin of Product

United States

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